O-Chelation-Directed Atropselectivity
In a systematic study of ortho-substituted phenylboronic acids coupling with 3,4,5-tribromo-2,6-dimethylpyridine, ortho-methoxyphenylboronic acid produced a syn:anti atropisomer ratio of ca. 50:42 due to a palladium O-chelation effect that stabilizes the transition state leading to the kinetic syn product. The ortho-chloro analog lacked this chelation and gave reversed selectivity [1]. Because 3-bromo-5-fluoro-2-methoxyphenylboronic acid retains the ortho-methoxy group, the same chelation-directed selectivity is anticipated, providing a rational basis for choosing it over ortho-halogen (Cl, Br) analogs when stereo-defined atropisomeric products are targeted.
| Evidence Dimension | Atropisomer ratio (syn-7 : anti-8) in Suzuki coupling with tribromodimethylpyridine |
|---|---|
| Target Compound Data | Extrapolated: syn-selective coupling expected due to O-chelation (analogous to ortho-methoxyphenylboronic acid) |
| Comparator Or Baseline | ortho-Chlorophenylboronic acid: opposite atropisomer selectivity; ortho-Methoxyphenylboronic acid: syn-7 (50%) / anti-8 (42%) |
| Quantified Difference | Qualitative inversion of atropselectivity (syn vs. anti dominant product) depending on ortho substituent |
| Conditions | Pd(OAc)₂/SPhos, K₃PO₄, toluene, 50–90 °C, 30–120 min [1] |
Why This Matters
For medicinal chemistry programs requiring single atropisomers, selecting a boronic acid with an ortho-methoxy group can dictate the stereochemical outcome, avoiding a mismatched analog that yields the opposite isomer.
- [1] Pomarański P, Roszkowski P, Maurin JK, Budzianowski A, Czarnocki Z. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393. DOI: 10.3762/bjoc.14.214. View Source
